2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is a compound that features a triazole ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid typically involves the formation of the triazole ring followed by its attachment to the phenylacetic acid. One common method involves the reaction of 4-bromomethylbenzoic acid with sodium azide to form the corresponding azide, which then undergoes a cycloaddition reaction with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free processes and environmentally benign conditions to construct the triazole ring .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, affecting their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Uniqueness
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is unique due to its specific structure, which combines a triazole ring with a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2,(H,15,16) |
InChI Key |
QFQYRCVZXZBWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=NC=N2 |
Origin of Product |
United States |
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